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Compound of Interest

Compound Name:
3-Bromo-6-fluoro-2-

(trifluoromethyl)quinolin-4-ol

Cat. No.: B1373254 Get Quote

An In-Depth Technical Guide to 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol:
Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Executive Summary
3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is a highly functionalized heterocyclic

compound of significant interest to the fields of medicinal chemistry and materials science. Its

architecture is built upon the quinolin-4-one core, a "privileged scaffold" known for its presence

in numerous biologically active molecules.[1][2] The strategic placement of three distinct

functional groups—a bromine atom, a fluorine atom, and a trifluoromethyl (CF3) group—

imparts a unique combination of reactivity and physicochemical properties. The trifluoromethyl

group is a cornerstone of modern drug design, often introduced to enhance metabolic stability,

increase lipophilicity, and improve binding affinity to biological targets.[3][4] The bromine atom

at the 3-position serves as a versatile synthetic handle, enabling extensive molecular

diversification through well-established cross-coupling reactions.[2][5] This guide provides a

comprehensive analysis of the compound's chemical properties, offers a reasoned synthetic

strategy, explores its reactivity, and discusses its potential applications, serving as a technical

resource for researchers engaged in drug discovery and advanced materials development.
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The compound, identified by the CAS Number 1072944-66-1, is systematically named 3-
Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol.[6][7] A crucial aspect of its structure is the

keto-enol tautomerism inherent to 4-hydroxyquinolines. It exists in equilibrium between the

phenol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one). This equilibrium

influences its reactivity and spectroscopic characteristics. The presence of the strongly

electron-withdrawing trifluoromethyl group at the C2 position further impacts the electronic

distribution within the heterocyclic ring system.

Caption: Tautomeric forms of the title compound.

Physicochemical Data
The core properties of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol are summarized

below, based on data from chemical suppliers and databases.

Property Value Source(s)

CAS Number 1072944-66-1 [6][7]

Molecular Formula C₁₀H₄BrF₄NO [6]

Molecular Weight 310.04 g/mol [6][7]

Appearance Solid [6]

Purity
≥96% (typical for research

grade)
[6]

InChI Key
MCCSZUCEZSMGAJ-

UHFFFAOYSA-N
[6]

Synonyms

3-bromo-6-fluoro-2-

(trifluoromethyl)-4-Quinolinol,

3-Bromo-6-fluoro-2-

(trifluoromethyl)quinolin-4(1H)-

one

[6]
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While a specific, published synthesis for this exact molecule is not readily available, a robust

synthetic route can be designed based on established methods for quinolin-4-one construction,

such as the Conrad-Limpach or Gould-Jacobs reactions.[8][9] The most logical strategy

involves the initial formation of the 6-fluoro-2-(trifluoromethyl)quinolin-4-one core, followed by a

regioselective bromination at the C3 position.

Retrosynthetic Analysis and Strategy
The chosen synthetic pathway prioritizes the use of commercially available starting materials

and high-yielding, well-understood reactions. The C3 position of the quinolin-4-one ring is

electronically activated for electrophilic substitution, making a post-cyclization bromination more

efficient and regioselective than attempting to build the ring from a pre-brominated acyclic

precursor.

3-Bromo-6-fluoro-2-
(trifluoromethyl)quinolin-4-ol

6-Fluoro-2-(trifluoromethyl)
quinolin-4-ol

Electrophilic
Bromination (NBS) Ethyl 3-((4-fluorophenyl)amino)-4,4,4-

trifluorobut-2-enoate

Thermal Cyclization
(Conrad-Limpach)

4-FluoroanilineCondensation

Ethyl 4,4,4-trifluoroacetoacetate

Condensation

Click to download full resolution via product page

Caption: Proposed retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol
Step 1: Synthesis of 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol (Intermediate 1)

This step follows the principles of the Conrad-Limpach synthesis.[8]

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark

trap, combine 4-fluoroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), and toluene

(approx. 0.5 M). Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as

the condensation proceeds to form the enamine intermediate. Monitor the reaction by TLC or
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GC-MS until the starting aniline is consumed.

Cyclization: Once condensation is complete, cool the reaction slightly. Add the reaction

mixture dropwise to a flask containing a high-boiling point solvent such as Dowtherm A,

preheated to ~250 °C. This high temperature is critical for the thermal cyclization to occur.

Causality: The high temperature provides the necessary activation energy to overcome the

rotational barrier and facilitate the 6-endo-trig intramolecular cyclization, followed by

elimination of ethanol to form the stable aromatic quinolin-4-one ring system.

Workup: After the addition is complete, cool the mixture to room temperature. The product

often precipitates. Dilute with hexane, and collect the solid product by vacuum filtration.

Wash the solid with cold ethanol or ether to remove residual solvent and impurities. The

crude 6-fluoro-2-(trifluoromethyl)quinolin-4-ol can be used directly in the next step or purified

further by recrystallization.

Step 2: Bromination to yield 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol (Target)

Reaction Setup: Dissolve the crude 6-fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) from the

previous step in a suitable solvent such as acetic acid or DMF.

Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at

room temperature.

Causality: The C3 position is activated towards electrophilic attack due to its enol/enolate

character within the quinolin-4-one tautomeric system. NBS is an effective and mild source

of electrophilic bromine (Br+), ensuring high regioselectivity for the desired C3 position

over other positions on the benzene ring.

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The

reaction is typically complete within a few hours.

Workup and Purification: Upon completion, pour the reaction mixture into ice-water. The solid

product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with

water to remove the solvent and succinimide byproduct. The crude product can be purified

by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final

product.
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Spectroscopic and Analytical Characterization
While experimental spectra for this specific compound are not publicly cataloged, its

characteristic features can be reliably predicted based on its structure and data from closely

related halogenated quinolines.[10][11][12]

Predicted Spectral Data
Technique Predicted Key Features

¹H NMR

Aromatic region (7.0-8.5 ppm): Three protons on

the benzo-ring exhibiting complex splitting (dd,

ddd) due to H-H and H-F couplings. A singlet for

the C5 proton. A broad singlet (exchangeable

with D₂O) for the N-H/O-H proton (9.0-12.0

ppm).

¹³C NMR

Aromatic carbons (110-150 ppm). Carbonyl

carbon C4 (~170-180 ppm). C-F carbon (~160

ppm, large ¹JCF coupling). C-Br carbon (~100-

110 ppm). CF₃ carbon (~120 ppm, quartet due

to ¹JCF coupling).

¹⁹F NMR

Two distinct signals: a singlet for the CF₃ group

(around -60 to -70 ppm) and a multiplet for the

C6-F atom (around -110 to -120 ppm).

IR (cm⁻¹)

3200-2800 (broad, N-H/O-H stretch), ~1650

(strong, C=O stretch of quinolone), 1600-1450

(C=C/C=N aromatic stretches), 1350-1100

(strong, C-F stretches).

Mass Spec (EI)

Molecular ion (M⁺) peak showing a

characteristic isotopic pattern for one bromine

atom (M and M+2 peaks in a ~1:1 ratio).

Fragmentation would likely involve loss of Br,

CO, and CF₃.

Chemical Reactivity and Synthetic Utility
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The molecule is designed for synthetic elaboration, with multiple reactive sites that can be

addressed with high selectivity.

Caption: Key reactive sites for synthetic diversification.

Palladium-Catalyzed Cross-Coupling at C3
The C-Br bond at the 3-position is the most valuable site for building molecular complexity. It is

primed for a variety of palladium-catalyzed cross-coupling reactions.

Rationale: These reactions are cornerstones of modern organic synthesis, allowing for the

formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.

This enables the rapid generation of diverse libraries of analogs for structure-activity

relationship (SAR) studies.[2]

Exemplary Protocol: Suzuki-Miyaura Coupling

Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-
6-fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq), an arylboronic acid (1.2 eq), a palladium

catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g.,

Dioxane, Toluene, or DMF) and water.

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed

(monitor by TLC or LC-MS).

Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the

organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the resulting crude product by column chromatography on silica gel to

yield the 3-aryl-substituted quinolin-4-ol derivative.

Reactions at the C4-Hydroxyl Group
The hydroxyl group (or N-H in the tautomer) is nucleophilic and can undergo reactions such as

O-alkylation or O-acylation under basic conditions, allowing for further modification of the

molecule's steric and electronic properties.
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Significance in Medicinal Chemistry and Drug
Development
The Strategic Role of Trifluoromethyl and Halogen
Moieties
The combination of fluorine, bromine, and a trifluoromethyl group is a deliberate design choice

for creating drug-like molecules.

Trifluoromethyl Group (CF₃): This group is a bioisostere for functionalities like methyl or

chloro groups but offers superior metabolic stability due to the strength of the C-F bond.[3] It

significantly increases lipophilicity (Hansch π value of +0.88), which can improve membrane

permeability and bioavailability.[3][4] Its strong electron-withdrawing nature also modulates

the pKa of nearby functional groups and can enhance binding interactions with biological

targets.[3]

Fluorine (F): The fluorine at C6 acts as a bioisostere for hydrogen but alters the electronic

properties of the aromatic ring. It can block metabolic oxidation at that position and form

favorable hydrogen bond or dipole interactions with protein residues.[10]

Bromine (Br): Beyond its role as a synthetic handle, the bromine atom can participate in

halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-

receptor binding affinity.

Handling and Safety Precautions
No specific safety data sheet (SDS) is available for 3-Bromo-6-fluoro-2-
(trifluoromethyl)quinolin-4-ol. However, based on data for structurally similar halogenated

and trifluoromethylated aromatic compounds, appropriate precautions must be taken.[13][14]

[15]
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Hazard Category Recommended Precaution Source(s) for Analogs

Contact Hazard

Causes skin and serious eye

irritation. Wear appropriate

personal protective equipment

(PPE), including safety

goggles, nitrile gloves, and a

lab coat.

[14][15]

Inhalation Hazard

May cause respiratory irritation

if handled as a fine powder.

Handle in a well-ventilated

fume hood. Avoid generating

dust.

[14]

General Handling

Wash hands thoroughly after

handling. Avoid ingestion and

inhalation. Store in a tightly

closed container in a cool, dry

place.

[16]

Reactivity

Stable under normal

conditions. Incompatible with

strong oxidizing agents.

Hazardous decomposition

products upon combustion

may include CO, CO₂, nitrogen

oxides, and halogenated

compounds (HF, HBr).

[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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